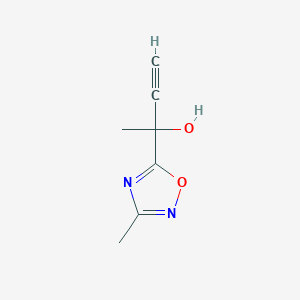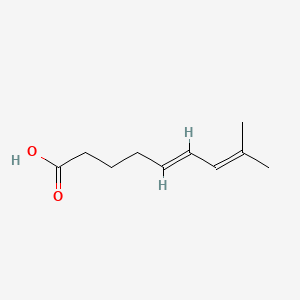
Capsaicin-5,7-dienoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capsaicin-5,7-dienoic Acid is a compound derived from the Capsicum genus, which includes chili peppers. This compound is known for its pungent properties and is a significant component in the study of pain mechanisms and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Capsaicin-5,7-dienoic Acid can be synthesized through various chemical reactions. One common method involves the use of hydroxypropyl-beta-cyclodextrin encapsulation, which enhances its solubility and bioavailability . The synthesis typically involves magnetic stirring and characterization using ultraviolet absorption spectrometry, infrared spectroscopy, and differential scanning calorimetry .
Industrial Production Methods
Industrial production of this compound often involves extraction from Capsicum fruits. The extraction process has been refined over time to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for characterization and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Capsaicin-5,7-dienoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Capsaicin-5,7-dienoic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Industry: Utilized in the production of topical analgesics and other pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of Capsaicin-5,7-dienoic Acid involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction leads to the activation and subsequent desensitization of sensory neurons, resulting in analgesic effects. The compound induces a temporary hypersensitivity reaction, altering pain mechanisms through the loss of membrane potential and changes in neurotrophic factor transport .
Comparación Con Compuestos Similares
Capsaicin-5,7-dienoic Acid is unique compared to other similar compounds due to its specific interaction with the TRPV1 receptor and its potent analgesic properties. Similar compounds include:
Dihydrocapsaicin: Another major capsaicinoid with similar pungency but differing in the saturation of the acyl group.
Nordihydrocapsaicin: A less potent capsaicinoid with a shorter acyl chain.
Homodihydrocapsaicin: Similar to dihydrocapsaicin but with a longer acyl chain.
These compounds share structural similarities but differ in their biological activities and potency, highlighting the unique properties of this compound.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(5E)-8-methylnona-5,7-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h3,5,7H,4,6,8H2,1-2H3,(H,11,12)/b5-3+ |
Clave InChI |
NOHAQBDIONGKRO-HWKANZROSA-N |
SMILES isomérico |
CC(=C/C=C/CCCC(=O)O)C |
SMILES canónico |
CC(=CC=CCCCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
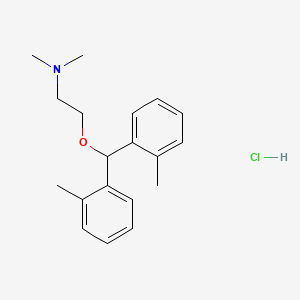
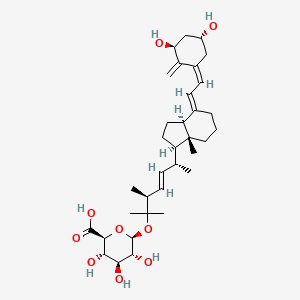
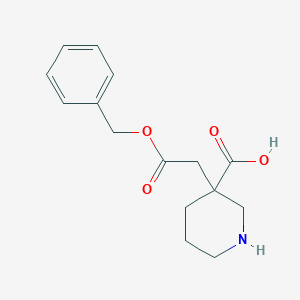
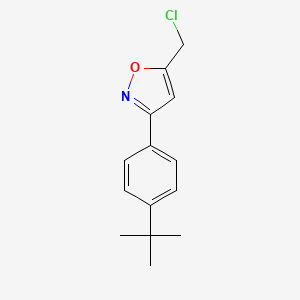
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
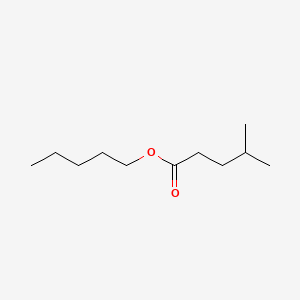
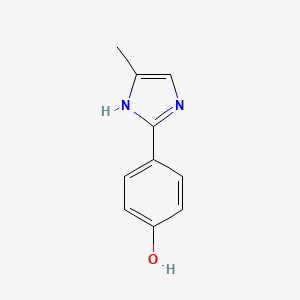
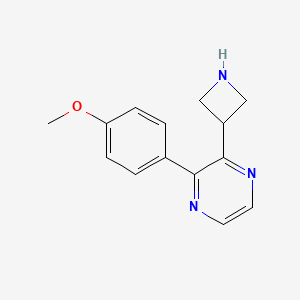
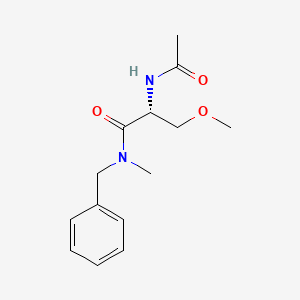
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)
